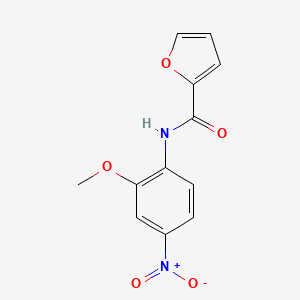

N-(2-methoxy-4-nitrophenyl)-2-furamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-methoxy-4-nitrophenyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O5/c1-18-11-7-8(14(16)17)4-5-9(11)13-12(15)10-3-2-6-19-10/h2-7H,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIIHCSPDCNPQON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110506-16-6 | |

| Record name | 2'-METHOXY-4'-NITRO-2-FURANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-methoxy-4-nitroaniline furan-2-carboxamide derivative

Technical Whitepaper: Design, Synthesis, and Pharmacological Evaluation of -(2-Methoxy-4-nitrophenyl)furan-2-carboxamide

Executive Summary

This technical guide profiles

This document provides a rigorous, field-validated protocol for its synthesis, structural characterization, and biological evaluation, designed for researchers requiring high-purity compounds for SAR (Structure-Activity Relationship) studies.

Part 1: Chemical Architecture & Rational Design

Pharmacophore Analysis

The molecule is constructed from two distinct domains linked by a rigid amide bond. Understanding this architecture is crucial for predicting binding affinity and solubility.

-

The Furan-2-carboxamide Warhead:

-

Role: Acts as a hydrogen bond acceptor (furan oxygen) and donor/acceptor (amide linker). The furan ring is a classical bioisostere for phenyl or thiophene rings but offers distinct electronic properties (electron-rich, aromatic) and lower lipophilicity (

modulation). -

Interaction: Often targets the ATP-binding pockets of kinases or the minor groove of DNA.

-

-

The 2-Methoxy-4-nitroaniline Moiety:

-

Electronic Effect: The nitro group (

) at the para-position is a strong electron-withdrawing group (EWG), decreasing the electron density of the aniline ring. This increases the acidity of the amide proton, potentially strengthening hydrogen bonds with target enzymes. -

Steric Influence: The ortho-methoxy group (

) introduces steric bulk, forcing the amide bond out of planarity with the phenyl ring. This "twisted" conformation can enhance selectivity by preventing binding to flat, non-specific hydrophobic pockets.

-

Part 2: Synthetic Protocol (Self-Validating System)

Reaction Logic

The synthesis utilizes a nucleophilic acyl substitution (Schotten-Baumann type) between 2-furoyl chloride and 2-methoxy-4-nitroaniline . Direct coupling is preferred over carbodiimide methods (e.g., EDC/NHS) due to the low nucleophilicity of the nitroaniline, which requires the higher reactivity of an acid chloride.

Experimental Workflow

Reagents:

-

2-Methoxy-4-nitroaniline (1.0 eq)

-

Furan-2-carbonyl chloride (1.2 eq)

-

Triethylamine (

) or Pyridine (1.5 eq) as an acid scavenger -

Dichloromethane (DCM) or Acetonitrile (

) (Solvent)

Step-by-Step Methodology:

-

Preparation: Dissolve 2-methoxy-4-nitroaniline (10 mmol) in anhydrous DCM (50 mL) under an inert nitrogen atmosphere.

-

Base Addition: Add triethylamine (15 mmol) dropwise at

. The solution may darken slightly. -

Acylation: Add furan-2-carbonyl chloride (12 mmol) dropwise over 20 minutes, maintaining the temperature below

to prevent side reactions (bis-acylation). -

Reaction: Allow the mixture to warm to room temperature and stir for 6–12 hours. Monitor via TLC (System: Hexane/Ethyl Acetate 7:3).

-

Quench & Workup:

-

Quench with saturated

solution (removes unreacted acid chloride). -

Extract with DCM (

). -

Wash organic layer with

(removes unreacted amine/pyridine) and then Brine.

-

-

Purification: Dry over anhydrous

, concentrate in vacuo. Recrystallize from Ethanol/Water (9:1) to yield yellow needles.[2]

Visualization: Synthetic Pathway

Caption: Nucleophilic acyl substitution pathway for the synthesis of the target carboxamide.

Part 3: Characterization Standards

To ensure scientific integrity, the isolated compound must meet the following spectral criteria.

| Technique | Expected Signature | Structural Assignment |

| Amide | ||

| Furan | ||

| Phenyl | ||

| Methoxy | ||

| Furan | ||

| FT-IR (KBr) | Amide | |

| Amide | ||

| Nitro | ||

| Mass Spec (ESI) | Molecular Ion (Calculated MW: 262.22) |

Part 4: Biological Applications & Mechanism of Action[3]

Therapeutic Potential

The

-

Antimicrobial (Nitro-activation): Similar to nitrofurantoin, the nitro group on the phenyl ring can be reduced by bacterial nitroreductases (Type I/II) to reactive hydroxylamine intermediates. These intermediates damage bacterial DNA and inhibit protein synthesis.

-

Target Organisms: Gram-negative bacteria (E. coli) and Mycobacterium tuberculosis.

-

-

Anticancer (Kinase/Tubulin Inhibition): The furan-carboxamide motif mimics the adenine ring of ATP, allowing it to dock into the hinge region of kinases. The steric bulk of the methoxy group can lock the conformation to fit specific hydrophobic pockets in tubulin or kinases like EGFR.

Visualization: Mechanism of Action (Bacterial)

Caption: Bioactivation pathway of the nitro-moiety leading to bacterial cytotoxicity.

Part 5: Safety & Handling

-

Toxicity: Nitroanilines are known methemoglobinemia inducers.[3] Handle in a fume hood.

-

Storage: Store at

, protected from light (nitro groups are photodegradable). -

Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers.

References

Sources

- 1. chemscene.com [chemscene.com]

- 2. N-(2-Nitrophenyl)furan-2-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Methoxy-4-nitroaniline | C7H8N2O3 | CID 7337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methoxy-4-nitrophenol | C7H7NO4 | CID 76738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Methoxy-4-nitroaniline - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to N-(2-methoxy-4-nitrophenyl)-2-furamide: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-methoxy-4-nitrophenyl)-2-furamide is a niche chemical compound that sits at the intersection of several key areas of organic chemistry and drug discovery. Its structure, featuring a substituted nitroaromatic ring linked to a furan moiety via an amide bond, suggests a rich potential for biological activity and utility as a synthetic intermediate. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and explores its potential applications, offering a valuable resource for researchers in medicinal chemistry and materials science.

Physicochemical Properties and Structure

A clear understanding of the physicochemical properties of N-(2-methoxy-4-nitrophenyl)-2-furamide is crucial for its application in research and development. While extensive experimental data for this specific molecule is not widely published, we can infer its key characteristics based on its constituent parts.

| Property | Predicted Value/Information |

| Molecular Formula | C12H10N2O5 |

| Molecular Weight | 262.22 g/mol |

| SMILES String | COC1=C(C=CC(=C1)N(=O)=O)NC(=O)C2=CC=CO2 |

| Appearance | Likely a yellow crystalline solid, characteristic of many nitroaromatic compounds. |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like DMSO, DMF, and chlorinated solvents. |

| Melting Point | Predicted to be relatively high due to the planar aromatic structures and potential for intermolecular hydrogen bonding. |

The structure of N-(2-methoxy-4-nitrophenyl)-2-furamide is characterized by an electron-deficient nitrophenyl ring and an electron-rich furan ring, connected by a stable amide linkage. The methoxy and nitro groups on the phenyl ring significantly influence its electronic properties and reactivity.

Synthesis of N-(2-methoxy-4-nitrophenyl)-2-furamide

The synthesis of N-(2-methoxy-4-nitrophenyl)-2-furamide is a multi-step process that involves the preparation of two key intermediates: 2-methoxy-4-nitroaniline and 2-furoyl chloride. These are then coupled to form the final product.

Overall Synthesis Workflow

Caption: Synthetic pathway to N-(2-methoxy-4-nitrophenyl)-2-furamide.

Part 1: Synthesis of 2-methoxy-4-nitroaniline

2-Methoxy-4-nitroaniline is a crucial intermediate, and its synthesis from o-methoxyaniline is a well-documented three-step process[1][2].

Step 1: Acetylation of o-Methoxyaniline

The amino group of o-methoxyaniline is first protected by acetylation to prevent unwanted side reactions during the subsequent nitration step.

-

Reaction: o-Methoxyaniline reacts with acetic anhydride or glacial acetic acid to form 2-methoxyacetanilide.

-

Rationale: The acetyl group is a good protecting group that can be easily removed later. It deactivates the amino group slightly, directing nitration to the para position relative to the activating methoxy group.

Step 2: Nitration of 2-Methoxyacetanilide

The protected intermediate is then nitrated to introduce the nitro group at the desired position.

-

Reaction: 2-Methoxyacetanilide is treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, at low temperatures[1].

-

Rationale: The methoxy group is an ortho-para director. Since the ortho position to the methoxy group is sterically hindered and already occupied by the acetamido group, nitration occurs primarily at the para position.

Step 3: Hydrolysis of 2-Methoxy-4-nitroacetanilide

The final step in forming the aniline intermediate is the removal of the acetyl protecting group.

-

Reaction: The acetyl group is removed by acid or alkaline hydrolysis to yield 2-methoxy-4-nitroaniline[1][3].

-

Rationale: This deprotection step regenerates the free amino group, making it available for the subsequent amide coupling reaction.

Detailed Protocol for the Synthesis of 2-methoxy-4-nitroaniline

-

Acetylation: In a round-bottom flask, dissolve o-methoxyaniline in glacial acetic acid. Heat the mixture to reflux for several hours. Monitor the reaction by thin-layer chromatography (TLC). Once the starting material is consumed, cool the reaction mixture and pour it into ice water to precipitate the 2-methoxyacetanilide. Filter and dry the product.

-

Nitration: Cool the 2-methoxyacetanilide in an ice bath. Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid, maintaining the temperature below 10°C. After the addition is complete, stir the reaction for an additional hour. Carefully pour the reaction mixture onto crushed ice to precipitate the 2-methoxy-4-nitroacetanilide. Filter and wash the solid with cold water.

-

Hydrolysis: Suspend the 2-methoxy-4-nitroacetanilide in an aqueous solution of sodium hydroxide. Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC). Cool the reaction mixture to precipitate the 2-methoxy-4-nitroaniline. Filter the yellow crystalline product, wash with cold water, and dry.

Part 2: Synthesis of 2-Furoyl Chloride

2-Furoyl chloride is the acylating agent required for the final coupling step. It is typically prepared from 2-furoic acid[4][5].

-

Reaction: 2-Furoic acid is reacted with a chlorinating agent, most commonly thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF)[4]. Oxalyl chloride is another effective reagent.

-

Rationale: Thionyl chloride is a cost-effective and efficient reagent for converting carboxylic acids to acyl chlorides. The byproducts of the reaction (SO₂ and HCl) are gaseous, which simplifies purification.

Detailed Protocol for the Synthesis of 2-furoyl chloride

-

In a fume hood, equip a round-bottom flask with a reflux condenser and a gas trap.

-

Add 2-furoic acid to the flask, followed by an excess of thionyl chloride.

-

Add a catalytic amount of DMF.

-

Heat the mixture to reflux gently for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation.

-

The resulting 2-furoyl chloride can be purified by fractional distillation under reduced pressure[4].

Part 3: Amide Coupling to form N-(2-methoxy-4-nitrophenyl)-2-furamide

The final step is the acylation of 2-methoxy-4-nitroaniline with 2-furoyl chloride. This is a standard nucleophilic acyl substitution reaction.

Caption: Final amide coupling reaction.

Detailed Protocol for the Synthesis of N-(2-methoxy-4-nitrophenyl)-2-furamide

-

Dissolve 2-methoxy-4-nitroaniline in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, in a round-bottom flask.

-

Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution to act as a scavenger for the HCl byproduct.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of 2-furoyl chloride in the same solvent to the cooled mixture with stirring.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Upon completion, wash the reaction mixture with a dilute aqueous acid solution (e.g., 1M HCl) to remove the base and any unreacted aniline.

-

Wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted 2-furoic acid.

-

Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Potential Applications and Areas for Further Research

While N-(2-methoxy-4-nitrophenyl)-2-furamide is not a widely studied compound, its structural motifs are present in molecules with known biological activities, suggesting several avenues for further investigation.

-

Medicinal Chemistry:

-

Antimicrobial Agents: The furan ring is a component of several antimicrobial drugs[4]. The nitroaromatic group can also contribute to antimicrobial activity.

-

Anticancer Agents: Nitroaromatic compounds have been investigated for their potential as hypoxia-activated prodrugs. The nitro group can be reduced under hypoxic conditions, characteristic of solid tumors, to a cytotoxic species.

-

Enzyme Inhibition: The amide linkage and aromatic systems provide a scaffold that could be tailored to fit the active sites of various enzymes.

-

-

Materials Science:

-

Dyes and Pigments: The chromophoric nitroaniline moiety suggests potential applications in the development of novel dyes and pigments[6].

-

Non-linear Optical Materials: Molecules with electron-donating (methoxy) and electron-withdrawing (nitro) groups on an aromatic system can exhibit non-linear optical properties.

-

Safety Considerations

Working with the reagents and intermediates in this synthesis requires strict adherence to safety protocols.

-

Nitroaromatic Compounds: These are often toxic and can be skin irritants. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Thionyl Chloride: This is a corrosive and lachrymatory substance. All manipulations should be performed in a well-ventilated fume hood.

-

Acids and Bases: Concentrated acids and bases are corrosive. Handle with care and appropriate PPE.

Conclusion

N-(2-methoxy-4-nitrophenyl)-2-furamide is a synthetically accessible compound with potential for further exploration in both medicinal chemistry and materials science. The detailed synthetic protocols provided in this guide offer a solid foundation for researchers to produce this molecule and investigate its properties and applications. The structural alerts within the molecule suggest that it could be a valuable starting point for the design of novel bioactive compounds and functional materials.

References

- Efficient Synthesis and Purification of 2-Furoyl Chloride: What Methods Can Be Used? - FAQ. (2022, March 7).

- 2-Furoyl chloride - Wikipedia. (n.d.).

- Synthesis of 2-(2-Hydroxyethoxy)-4-nitroaniline: A Detailed Protocol for Drug Development Professionals - Benchchem. (n.d.).

- What is 2-Methoxy-4-nitroaniline? - ChemicalBook. (2021, September 30).

- Preparation method of 2-methoxy-4-nitroaniline - Eureka | Patsnap. (2019, May 21).

- CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline - Google Patents. (n.d.).

- 2-Methoxy-4-nitroaniline synthesis - ChemicalBook. (n.d.).

- 2-FUROYL CHLORIDE FOR SYNTHESIS | Catalog - McQuilkin. (n.d.).

- 2-Furoyl Chloride for Synthesis (Furan-2-Carbonyl Chloride) 100 ml - Benotech. (n.d.).

- 2-furoyl chloride for synthesis - CDH Fine Chemical. (n.d.).

- Benzamide, N-(2-methoxy-4-nitrophenyl)-4-nitro- | C14H11N3O6 | CID - PubChem. (n.d.).

- N-Methoxy-N-methyl-2-furamide - Chem-Impex. (n.d.).

- 2-Methoxy-4-nitrophenol | C7H7NO4 | CID 76738 - PubChem - NIH. (n.d.).

- The Cellular and Organismal Effects of Nitroxides and Nitroxide-Containing Nanoparticles. (2024, January 24).

- N-(4-amino-2-methoxyphenyl)-2-furamide | SC-6329634 - Hit2Lead. (n.d.).

- 2-Methoxy-4-nitroaniline | C7H8N2O3 | CID 7337 - PubChem. (n.d.).

- 2-furamide - 5-(3-CHLORO-4-METHOXYPHENYL) - Sigma-Aldrich. (n.d.).

- n-(4-butylphenyl)-5-(3-chloro-4-methoxyphenyl)-2-furamide - MilliporeSigma. (n.d.).

Sources

- 1. benchchem.com [benchchem.com]

- 2. Preparation method of 2-methoxy-4-nitroaniline - Eureka | Patsnap [eureka.patsnap.com]

- 3. 2-Methoxy-4-nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 2-Furoyl chloride - Wikipedia [en.wikipedia.org]

- 6. What is 2-Methoxy-4-nitroaniline?_Chemicalbook [chemicalbook.com]

Nitro-Functionalized 2-Furoyl Amides: A Technical Guide to Dual-Action Antimicrobials

Executive Summary

The rapid emergence of Multi-Drug Resistant (MDR) bacteria, particularly Mycobacterium tuberculosis and Pseudomonas aeruginosa, necessitates the development of novel chemotypes that transcend traditional bactericidal mechanisms. 2-Furoyl amide derivatives containing nitro groups represent a privileged scaffold in medicinal chemistry. Unlike classical nitrofurans (e.g., nitrofurantoin) which rely solely on oxidative stress, these amide derivatives exhibit a dual-mechanism of action :

-

Prodrug Activation: Intracellular bioreduction of the nitro group by bacterial nitroreductases (NTRs) to generate cytotoxic radical species.

-

Quorum Sensing Inhibition (QSI): The furan-amide core mimics N-acyl homoserine lactones (AHLs), competitively binding to LuxR-type receptors (e.g., LasR) to attenuate virulence without imposing selective pressure for resistance.

This guide details the synthesis, pharmacological characterization, and experimental validation of these compounds.

Part 1: Chemical Architecture & Synthesis[1]

Structural Rationale

The scaffold consists of three critical pharmacophores:[1]

-

The Warhead (5-Nitro Group): Essential for anti-tubercular activity. It acts as a substrate for Type I (oxygen-insensitive) and Type II nitroreductases.

-

The Linker (Amide Bond): Provides hydrogen bond donor/acceptor sites essential for binding to the LasR QSI pocket. It replaces the hydrolytically unstable lactone ring found in natural AHLs.

-

The Tail (N-Substituent): Modulates lipophilicity (LogP) for cell wall penetration. Aromatic or heteroaromatic rings (e.g., thiadiazoles, chlorophenyls) at this position enhance binding affinity via

-

Synthetic Workflow

The most robust synthetic route involves the activation of 5-nitro-2-furoic acid to its acid chloride, followed by nucleophilic attack by the appropriate amine. This method avoids the variable yields associated with carbodiimide coupling (EDC/HOBt) for electron-deficient furan rings.

Figure 1: Two-step synthesis of nitro-furoyl amides via acid chloride activation.

Detailed Protocol: Synthesis of N-(4-chlorophenyl)-5-nitro-2-furoamide

Reagents: 5-nitro-2-furoic acid (1.0 eq), Thionyl chloride (SOCl

-

Activation:

-

In a dry round-bottom flask, dissolve 5-nitro-2-furoic acid (1.57 g, 10 mmol) in excess thionyl chloride (5 mL).

-

Reflux at 80°C for 3 hours. Monitor cessation of HCl gas evolution.

-

Evaporate excess SOCl

under reduced pressure. Co-evaporate with dry toluene (2x) to remove traces of thionyl chloride. Result: Yellow crystalline solid (Acid Chloride).

-

-

Coupling:

-

Dissolve the crude acid chloride in anhydrous DCM (20 mL) and cool to 0°C in an ice bath.

-

Add a solution of 4-chloroaniline (1.27 g, 10 mmol) and Et

N (1.6 mL) in DCM (10 mL) dropwise over 30 minutes. -

Allow the mixture to warm to room temperature and stir for 6 hours.

-

-

Workup:

-

Wash the organic layer with 1N HCl (2 x 20 mL) to remove unreacted amine, followed by saturated NaHCO

(2 x 20 mL) and brine. -

Dry over anhydrous Na

SO -

Purification: Recrystallize from Ethanol/Water (9:1) to yield yellow needles.

-

Part 2: Pharmacology & Mechanism of Action[3][4]

The Dual-Action Mechanism

The therapeutic value of these derivatives lies in their ability to attack bacteria on two fronts.

-

Intracellular Lethality (Nitroreductase Activation):

-

In M. tuberculosis, the deazaflavin-dependent nitroreductase (Ddn) reduces the 5-nitro group.

-

This generates a reactive nitro-anion radical (

). -

In aerobic conditions, this radical reduces O

to superoxide (redox cycling). In anaerobic/microaerophilic conditions (granulomas), it proceeds to toxic hydroxylamine species that form DNA adducts.

-

-

Intercellular Disruption (Quorum Sensing):

-

P. aeruginosa uses the LasR receptor to detect its own population density via the signal molecule 3-oxo-C12-HSL.

-

The 5-nitro-2-furoyl amide core is a structural isostere of the homoserine lactone ring. It binds to the LasR ligand-binding domain but fails to induce the conformational change required for DNA binding.

-

Result: Inhibition of virulence factors (Pyocyanin, Elastase, Biofilm) without killing the bacteria (Bacteriostatic virulence attenuation).

-

Figure 2: Dual mechanism targeting intracellular redox state and intercellular communication.

Structure-Activity Relationships (SAR)

The following table summarizes the impact of structural modifications on biological activity, synthesized from comparative literature analysis [1, 2].

| Structural Domain | Modification | Effect on Anti-TB Activity (MIC) | Effect on QS Inhibition |

| 5-Nitro Group | Removal (H) | Loss of Activity (>100 µg/mL) | Neutral/Slight Decrease |

| Shift to 4-position | Reduced Activity (2-4x increase in MIC) | Variable | |

| Furan Ring | Replace with Thiophene | Retained/Slightly Reduced | Retained (Bioisostere) |

| Amide Linker | Methylation (N-Me) | Decreased (Steric clash with NTR) | Decreased (Loss of H-bond donor) |

| N-Substituent | Phenyl (Unsubstituted) | Moderate (12.5 µg/mL) | Moderate |

| 4-Chlorophenyl | High Potency (3.12 µg/mL) | High Potency (Lipophilic interaction) | |

| Thiadiazole | Very High Potency (<1 µg/mL) | Unknown |

Part 3: Experimental Validation Protocols

Anti-Mycobacterial Assay (REMA)

The Resazurin Microtiter Assay (REMA) is the gold standard for high-throughput screening against M. tuberculosis H37Rv.

Protocol:

-

Preparation: Prepare a stock solution of the test compound (e.g., 10 mg/mL in DMSO).

-

Dilution: In a 96-well plate, perform serial 2-fold dilutions of the compound in Middlebrook 7H9 broth (supplemented with OADC) to achieve a range of 100 µg/mL to 0.19 µg/mL.

-

Inoculation: Add 100 µL of M. tuberculosis H37Rv suspension (turbidity adjusted to McFarland 1.0, diluted 1:20) to each well.

-

Controls:

-

Positive Control:[2] Isoniazid (0.1 - 1.0 µg/mL).

-

Negative Control: DMSO (1%) in broth + Bacteria.

-

Sterility Control: Media only.

-

-

Incubation: Incubate at 37°C for 7 days.

-

Development: Add 30 µL of 0.01% Resazurin solution (blue) to each well. Incubate for 24 hours.

-

Readout: A color change from Blue (Resazurin) to Pink (Resorufin) indicates bacterial growth. The MIC is the lowest concentration preventing the color change [3].

Biofilm Inhibition Assay (Crystal Violet)

This assay quantifies the ability of the compound to inhibit biofilm formation in P. aeruginosa (PAO1) without killing the planktonic cells (proving QSI mechanism).

Protocol:

-

Culture: Grow P. aeruginosa PAO1 overnight in LB broth. Dilute 1:100 into fresh LB.

-

Treatment: Add 100 µL of diluted culture to 96-well PVC microtiter plates. Add test compounds at sub-MIC concentrations (e.g., 1/2 MIC, 1/4 MIC) to ensure observed effects are not due to cell death.

-

Incubation: Incubate statically at 37°C for 24 hours.

-

Staining:

-

Discard planktonic media gently. Wash wells 3x with sterile water.

-

Add 125 µL of 0.1% Crystal Violet solution. Incubate for 15 mins at room temperature.

-

Wash wells 3x with water to remove excess dye. Dry the plate.

-

-

Quantification: Solubilize the stained biofilm with 150 µL of 30% Acetic Acid. Transfer to a new plate and measure Absorbance at 550 nm.

-

Calculation: % Inhibition =

.

References

-

Synthesis and inhibitory activities of 5-nitrofuran-2-yl derivatives against growing and dormant Mycobacterium species. Source: Bioorganic & Medicinal Chemistry Letters (2009). URL:[Link] Relevance: Establishes the SAR for 5-nitrofuran derivatives against TB, highlighting the potency of the nitro-furan core.

-

Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication. Source:[3][4] Iranian Journal of Pharmaceutical Research (2018). URL:[Link] Relevance: Validates the furanone/furan scaffold as a mimic for AHLs in Quorum Sensing inhibition.

-

Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis. Source: Antimicrobial Agents and Chemotherapy (2002). URL:[Link] Relevance: The authoritative protocol for the REMA assay described in Section 3.1.

-

Discovery of β-nitrostyrene derivatives as potential quorum sensing inhibitors. Source: MicrobiologyOpen (2024). URL:[Link] Relevance: Discusses nitro-containing furan derivatives and their specific binding to LasR/SmaR receptors.

Sources

- 1. ajgreenchem.com [ajgreenchem.com]

- 2. Discovery of β‐nitrostyrene derivatives as potential quorum sensing inhibitors for biofilm inhibition and antivirulence factor therapeutics against Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

Technical Profile: N-(2-methoxy-4-nitrophenyl)furan-2-carboxamide

CAS No: 110506-16-6 | Molecular Formula: C₁₂H₁₀N₂O₅[1]

Part 1: Structural Definition & Nomenclature

Systematic IUPAC Nomenclature

The rigorous systematic name for this compound is derived by treating the furan ring containing the carbonyl group as the parent structure (furan-2-carboxamide). The nitrogen atom of the amide is substituted by a phenyl ring bearing methoxy and nitro groups.[1]

-

Preferred IUPAC Name (PIN):

-(2-methoxy-4-nitrophenyl)furan-2-carboxamide -

Alternative Name:

-(2-methoxy-4-nitrophenyl)-2-furamide[2] -

SMILES: COC1=C(C=CC(=C1)[O-])NC(=O)C2=CC=CO2[2]

Structural Dissection

The molecule is a biaryl amide consisting of two distinct aromatic systems linked by an amide bond. This structural architecture is critical for its physicochemical properties:

| Component | Functionality | Electronic Effect |

| Furan-2-carboxamide | Parent Scaffold | Provides a heteroaromatic core capable of Hydrogen bond acceptance (via furan oxygen) and donation (via amide NH). |

| 2-Methoxy Group | Substituent (Ortho) | Electron-donating group (EDG) via resonance; provides steric bulk that forces the phenyl ring out of planarity with the amide bond (atropisomerism potential). |

| 4-Nitro Group | Substituent (Para) | Strong Electron-withdrawing group (EWG); deactivates the phenyl ring, increases lipophilicity, and serves as a potential "warhead" for nitro-reductase enzymes. |

Part 2: Synthetic Architecture

Retrosynthetic Analysis

The most efficient disconnection is at the amide bond (

Validated Synthesis Protocol

Objective: Synthesis of

Reagents:

-

Substrate: 2-Methoxy-4-nitroaniline (CAS: 97-52-9) - Note: Weak nucleophile.

-

Acylating Agent: Furan-2-carbonyl chloride (2-Furoyl chloride).

-

Base/Solvent: Pyridine (acts as both solvent and proton scavenger) or Dichloromethane (DCM) with Triethylamine (TEA).

Step-by-Step Methodology:

-

Preparation: Dissolve 10 mmol of 2-methoxy-4-nitroaniline in 20 mL of anhydrous DCM under an inert atmosphere (

). -

Activation: Add 12 mmol (1.2 eq) of Pyridine or Triethylamine. Cool the solution to 0°C to control the exotherm.

-

Acylation: Dropwise add 11 mmol (1.1 eq) of Furan-2-carbonyl chloride dissolved in 5 mL DCM.

-

Critical Mechanism: The base neutralizes the HCl byproduct, driving the equilibrium forward. The nitro group deactivates the aniline, so the reaction may require warming to room temperature (RT) or reflux (40°C) for 4–6 hours if conversion is slow.

-

-

Quenching: Pour the reaction mixture into ice-cold 1M HCl (to remove unreacted amine/pyridine).

-

Work-up: Extract with Ethyl Acetate (3x). Wash organic layer with saturated

(removes furoic acid) and Brine. -

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane:EtOAc gradient).

Synthesis Workflow Diagram

Caption: Mechanistic pathway for the acylation of the deactivated aniline precursor.

Part 3: Physicochemical & Biological Profiling

Calculated Molecular Properties

These parameters determine the compound's "drug-likeness" and ability to permeate cell membranes.

| Property | Value | Implication |

| Molecular Weight | 262.22 g/mol | Optimal for oral bioavailability (<500 Da). |

| LogP (Predicted) | ~1.8 – 2.1 | Moderate lipophilicity; likely good membrane permeability. |

| H-Bond Donors | 1 (Amide NH) | Low donor count favors permeability. |

| H-Bond Acceptors | 5 (O, N) | Interaction points for target proteins. |

| Topological Polar Surface Area (TPSA) | ~98 Ų | <140 Ų suggests good intestinal absorption. |

Biological Context: The Nitro-Aromatic Pharmacophore

This molecule is not merely a structural curiosity; it belongs to a class of Nitro-Aromatic Amides often investigated for:

-

Antimicrobial Activity (Nitro-activation):

-

The nitro group (

) acts as a "warhead." In anaerobic bacteria (e.g., H. pylori, M. tuberculosis), nitro-reductase enzymes reduce the nitro group to a hydroxylamine or amine. -

Mechanism:[3][4][5] This reduction generates reactive oxygen species (ROS) and radical intermediates that damage bacterial DNA.

-

-

CYP450 Probe Potential:

-

The 2-methoxy-4-nitroaniline moiety is a known substrate for Cytochrome P450 1A2 (CYP1A2) .[6]

-

Metabolic Route: O-demethylation of the methoxy group is a primary metabolic pathway. This compound can serve as a chemical probe to study specific CYP enzyme kinetics.

-

Biological Signaling / Metabolic Pathway

Caption: Dual metabolic fate: Bacterial bio-activation (toxicity) vs. Human hepatic clearance.

Part 4: Analytical Validation (Quality Control)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Proton NMR ( -NMR) Expectations (DMSO- )

-

Amide NH: Singlet, typically downfield

10.0–10.5 ppm. -

Furan Ring: Three distinct signals.

-

H-5 (adjacent to O): Doublet,

~7.9 ppm. -

H-3 (adjacent to C=O): Doublet,

~7.3 ppm. -

H-4: Multiplet/Doublet of doublets,

~6.7 ppm.

-

-

Benzene Ring:

-

H-3 (between

and -

H-5/H-6: Doublets showing ortho/meta coupling patterns.

-

-

Methoxy Group: Strong singlet,

~3.9–4.0 ppm (integrated for 3H).

Safety & Handling

-

Toxicity: Nitro-aromatics are potential mutagens (Ames positive). Handle with extreme caution.

-

PPE: Nitrile gloves, lab coat, and fume hood are mandatory.

-

Waste: Dispose of as halogenated/hazardous organic waste due to the nitro group.

References

-

Nomenclature Rules: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014.

-

Precursor Reactivity: Degawa, M., et al. "2-Methoxy-4-nitroaniline and its isomers induce cytochrome P4501A (CYP1A) enzymes with different selectivities in the rat liver."[7] Biochimica et Biophysica Acta, 1998.[7]

-

Synthesis Methodology: Montalbetti, C.A.G.N., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005. (General reference for acid chloride couplings).

-

Compound Database: PubChem CID 110506-16-6 (N-(2-methoxy-4-nitrophenyl)furan-2-carboxamide).

-

Nitro Group Pharmacology: Nepali, K., et al. "Nitro-group-containing drugs." Journal of Medicinal Chemistry, 2019. (Context on nitro-activation).

Sources

- 1. srinichem.com [srinichem.com]

- 2. chemscene.com [chemscene.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-(2-Methoxy-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C13H18BNO5 | CID 66708672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-甲氧基-4-硝基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-Methoxy-4-nitroaniline - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: A Comprehensive Guide to the Reduction of N-(2-methoxy-4-nitrophenyl)-2-furamide to its Amino Derivative

Abstract: The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. This document provides a detailed guide for the chemoselective reduction of N-(2-methoxy-4-nitrophenyl)-2-furamide to N-(4-amino-2-methoxyphenyl)-2-furamide. We will explore various established methodologies, offering in-depth protocols, mechanistic insights, and practical considerations to ensure a successful and efficient synthesis.

Introduction: The Significance of Aromatic Amine Synthesis

The conversion of a nitro group to an amine is a critical step in the synthesis of a wide array of chemical entities.[1] Aromatic amines, such as the target molecule N-(4-amino-2-methoxyphenyl)-2-furamide, are valuable intermediates in the production of dyes, agrochemicals, and, most notably, pharmaceuticals.[1][2] The amino group serves as a versatile handle for further functionalization, enabling the construction of complex molecular architectures with desired biological activities.

The specific reduction of N-(2-methoxy-4-nitrophenyl)-2-furamide is of interest due to the presence of other functional groups, namely the amide and the furan ring, which must remain intact during the transformation. Therefore, the choice of reducing agent and reaction conditions is paramount to achieve high chemoselectivity and yield. This guide will focus on robust and scalable methods that are well-suited for a research and development setting.

Mechanistic Overview of Nitro Group Reduction

The reduction of a nitro group to an amine is a six-electron process that generally proceeds through nitroso and hydroxylamine intermediates.[1][3] The specific pathway and the potential for side reactions, such as the formation of azo or azoxy compounds, are highly dependent on the chosen reduction method and the reaction conditions.[3][4]

dot graph "Mechanistic_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Start [label="Ar-NO2 (Nitroarene)"]; Intermediate1 [label="Ar-NO (Nitroso)"]; Intermediate2 [label="Ar-NHOH (Hydroxylamine)"]; Product [label="Ar-NH2 (Amine)"];

Start -> Intermediate1 [label="+2e-, +2H+"]; Intermediate1 -> Intermediate2 [label="+2e-, +2H+"]; Intermediate2 -> Product [label="+2e-, +2H+"]; } caption: "General mechanistic pathway for nitro group reduction."

Comparative Analysis of Reduction Methodologies

Several methods are commonly employed for the reduction of aromatic nitro compounds. The selection of the most appropriate method depends on factors such as substrate compatibility, scalability, cost, and safety considerations.

| Method | Reducing Agent | Advantages | Disadvantages | Chemoselectivity |

| Catalytic Hydrogenation | H₂ gas, Pd/C catalyst | Clean reaction, high yields, scalable.[5] | Requires specialized high-pressure equipment, potential for over-reduction of other functional groups.[5] | Good, but can affect other reducible groups like alkenes or alkynes. |

| Metal/Acid Reduction | Fe/HCl, Sn/HCl, Zn/AcOH | Inexpensive, robust, and widely applicable.[5][6] | Stoichiometric amounts of metal are required, workup can be cumbersome due to metal salt byproducts.[7] | Generally good, tolerates many functional groups.[5][6] |

| Metal/Neutral Salt Reduction | Fe/NH₄Cl | Milder than acidic conditions, often gives cleaner products.[8] | Can be slower than acidic methods. | Excellent, highly chemoselective for the nitro group.[6] |

| Transfer Hydrogenation | Hydrazine, Formic Acid | Avoids the use of high-pressure hydrogen gas.[9][10] | Reagents can be toxic or corrosive. | Good, often highly selective. |

| Stannous Chloride Reduction | SnCl₂·2H₂O | Mild conditions, good for sensitive substrates.[5][11] | Stoichiometric tin salts are produced, requiring careful removal.[12] | Very good, tolerates a wide range of functional groups.[5] |

For the reduction of N-(2-methoxy-4-nitrophenyl)-2-furamide, methods that offer high chemoselectivity to preserve the amide and furan moieties are preferred. Catalytic hydrogenation, while efficient, carries the risk of reducing the furan ring. Therefore, metal-based reductions in neutral or acidic media, and stannous chloride reduction, present more favorable options.

Detailed Experimental Protocols

This section provides step-by-step protocols for two recommended methods for the synthesis of N-(4-amino-2-methoxyphenyl)-2-furamide.

Protocol 1: Reduction using Iron Powder and Ammonium Chloride (Fe/NH₄Cl)

This method is highly recommended for its mildness, cost-effectiveness, and high chemoselectivity.[6][8]

Materials:

-

N-(2-methoxy-4-nitrophenyl)-2-furamide (1.0 eq)

-

Iron powder (<10 µm, electrolytic grade recommended for faster reaction) (5.0 eq)[8]

-

Ammonium chloride (NH₄Cl) (4.0 eq)

-

Ethanol or Methanol

-

Water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Celite®

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Buchner funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-(2-methoxy-4-nitrophenyl)-2-furamide, ethanol (or methanol), and a solution of ammonium chloride in water.

-

Addition of Iron: To the stirring suspension, add the iron powder in portions.[6]

-

Reaction: Heat the reaction mixture to reflux (typically 80-100°C) and stir vigorously.[12]

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[12]

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.[12]

-

Filter the hot reaction mixture through a pad of Celite® to remove the iron salts, and wash the filter cake thoroughly with hot ethanol or ethyl acetate.[1][12]

-

Combine the filtrates and concentrate under reduced pressure to remove the solvent.[12]

-

To the residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[12]

-

-

Purification: The crude N-(4-amino-2-methoxyphenyl)-2-furamide can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.[13]

dot graph "Fe_NH4Cl_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

A [label="1. Combine Starting Material,\nEtOH/H2O, and NH4Cl"]; B [label="2. Add Iron Powder"]; C [label="3. Heat to Reflux"]; D [label="4. Monitor by TLC/LC-MS"]; E [label="5. Cool and Filter through Celite"]; F [label="6. Concentrate Filtrate"]; G [label="7. Extraction with Ethyl Acetate"]; H [label="8. Wash with H2O, NaHCO3, Brine"]; I [label="9. Dry, Filter, and Concentrate"]; J [label="10. Purify (Chromatography/Recrystallization)"];

A -> B -> C -> D -> E -> F -> G -> H -> I -> J; } caption: "Workflow for Fe/NH₄Cl Reduction."

Protocol 2: Reduction using Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

This method is another excellent choice for its mild conditions and high selectivity.[5]

Materials:

-

N-(2-methoxy-4-nitrophenyl)-2-furamide (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq)[12]

-

Ethanol or Ethyl Acetate

-

Saturated sodium bicarbonate solution or 3M NaOH solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Buchner funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve N-(2-methoxy-4-nitrophenyl)-2-furamide in ethanol or ethyl acetate.

-

Addition of Reductant: Add tin(II) chloride dihydrate to the solution and stir the mixture at room temperature or with gentle heating.[12]

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is completely consumed.[12]

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Carefully add a cold solution of saturated sodium bicarbonate or 3M NaOH to precipitate the tin salts.[12]

-

Stir the resulting suspension for a short period.

-

Filter the mixture through a pad of Celite® to remove the tin salts, washing the solid with ethyl acetate.[12]

-

Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.[12]

-

Filter and remove the solvent under reduced pressure to obtain the crude product.

-

-

Purification: Purify the resulting amine by column chromatography or recrystallization as described in Protocol 1.[13]

Characterization of the Product

The successful synthesis of N-(4-amino-2-methoxyphenyl)-2-furamide should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. The disappearance of the signals corresponding to the aromatic protons adjacent to the nitro group and the appearance of new signals in the aromatic region, along with a broad singlet for the -NH₂ protons, will be indicative of the successful reduction.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: The disappearance of the characteristic N-O stretching bands of the nitro group (around 1520 and 1340 cm⁻¹) and the appearance of N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) will confirm the conversion.[14]

-

Melting Point: A sharp melting point will indicate the purity of the final product.

Troubleshooting and Safety Precautions

-

Incomplete Reaction: If the reaction stalls, adding a fresh portion of the reducing agent or increasing the reaction temperature may be necessary. For the Fe/NH₄Cl method, using activated iron powder can significantly reduce reaction times.[6][8]

-

Side Product Formation: If side products are observed, purification by column chromatography is essential.[13] The choice of a milder reducing agent or lower reaction temperature might also be beneficial.

-

Workup Issues: The filtration of fine metal salts can be challenging. Using a thick pad of Celite® is crucial for efficient removal. Ensure the pH is appropriately adjusted during the workup of the SnCl₂ reduction to ensure complete precipitation of tin salts.

-

Safety:

-

Always perform reactions in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Catalytic hydrogenation involves flammable hydrogen gas and should only be performed by trained personnel using appropriate equipment.

-

Handle acids and bases with care.

-

Conclusion

The reduction of N-(2-methoxy-4-nitrophenyl)-2-furamide to its corresponding amino derivative is a readily achievable transformation using established chemical methods. Both the Fe/NH₄Cl and SnCl₂ protocols offer excellent chemoselectivity and are suitable for laboratory-scale synthesis. Careful execution of the experimental procedure and thorough characterization of the final product are key to a successful outcome. This guide provides the necessary framework for researchers and scientists to confidently perform this important synthetic step.

References

-

ResearchGate. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?. [Link]

-

Liu, Y., et al. (n.d.). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Sciencemadness.org. [Link]

-

OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). [Link]

-

Commonorganicchemistry.com. (n.d.). Nitro Reduction. [Link]

-

Kelly, S. M., & Lipshutz, B. H. (n.d.). Expanding the Palette of Organic Synthesis in Water: I. Carbonyl Iron Powder as a Reagent for Nitro Group Reduction. eScholarship.org. [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

-

SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. [Link]

-

Sassykova, L. R., et al. (2020). A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 catalyst. [Link]

-

Lu, H., et al. (2016). Metal-Free Reduction of Aromatic Nitro Compounds to Aromatic Amines with B2pin2 in Isopropanol. Organic Letters. [Link]

-

Wienhöfer, G., et al. (2019). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers in Chemistry. [Link]

-

P. Chris. (n.d.). Aromatic Side Chain Reduction: Nitro. College of Saint Benedict and Saint John's University. [Link]

-

ResearchGate. (2012, October 16). What are the best reagents to reduce aromatic nitro to amine?. [Link]

-

Blaser, H. U., et al. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Catalysis. [Link]

-

Ozawa, J. (2014, August 2). Catalytic Hydrogenation of Amides. [Link]

-

Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. [Link]

-

Wakamatsu, K., et al. (n.d.). Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives as Putative Degradative Markers of Neuromelanin. PMC. [Link]

-

National Center for Biotechnology Information. (n.d.). Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. [Link]

- Google Patents. (n.d.). US2464194A - Reduction of nitrophenols.

-

Asian Journal of Chemistry. (n.d.). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. [Link]

-

Biointerface Research in Applied Chemistry. (2022, November 22). Spectral Characterization and Quantum Mechanical Studies of 5-Amino-2-(6-(2-Hydroxyethyl)-3-Oxononyl) Cyclohex-2-Enone Isolated. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (2015, August 23). Synthesis, molecular structure and spectroscopic characterization of N -(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA): with experimental (X-ray, FT-IR, 1 H and 13 C NMR and UV-Vis) techniques and theoretical calculations. [Link]

-

National Center for Biotechnology Information. (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide. [Link]

-

Semantic Scholar. (2024, April 16). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles. [Link]

-

RASĀYAN Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. [Link]

-

PubMed. (1985, December). Synthesis, Toxicity, and Therapeutic Efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: A New Compound Preferentially Active in Slowly Growing Tumors. [Link]

-

World News of Natural Sciences. (2022, May 12). Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino. [Link]

-

PubMed. (2023, February 28). Synthesis of 4-Amino- N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. orgosolver.com [orgosolver.com]

- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 6. sciencemadness.org [sciencemadness.org]

- 7. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. Frontiers | Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: Biological Activity of Nitro-Furamide Derivatives in Cancer Research

[1][2][3][4]

Executive Summary

Nitro-furamide derivatives (5-nitrofuran-2-carboxamides) have evolved from their traditional role as antimicrobials (e.g., Nitrofurantoin) into a promising class of antineoplastic agents.[1] Unlike their predecessors, modern derivatives are engineered to exploit the unique metabolic vulnerabilities of solid tumors: hypoxia and constitutive STAT3 signaling .

This guide outlines the biological characterization of these compounds, focusing on their dual mechanism of action:

Molecular Mechanisms & Target Validation[2][6]

To properly design biological assays, researchers must understand the specific signaling cascades modulated by these derivatives.

The Dual-Action Pathway

The therapeutic index of nitro-furamides relies on the "Futile Cycle." In normal, oxygenated tissue, the one-electron reduction of the nitro group is rapidly reversed by molecular oxygen, preventing toxicity. In hypoxic tumors, this reversal is inhibited, allowing further reduction to cytotoxic hydroxylamines and amines.[1] Simultaneously, the amide pharmacophore interferes with STAT3 dimerization.[1]

Visualization: Mechanism of Action (MOA)

Figure 1: The dual mechanism of nitro-furamide derivatives involving hypoxia-selective bioreduction and STAT3 inhibition.

[5]

Experimental Protocols

Protocol A: In Vitro Cytotoxicity Screening (Normoxia)

Purpose: Establish baseline potency (IC50) against a panel of cancer cell lines.[1]

Critical Reagents:

-

Nitro-furamide stock (20 mM in DMSO).[1] Note: Nitro compounds are light-sensitive. Store in amber tubes at -20°C.

-

Cell Lines: MCF-7 (Breast), HT-29 (Colon), HepG2 (Liver).[1]

-

Assay Reagent: MTT or SRB (Sulforhodamine B).[1]

Step-by-Step Workflow:

-

Seeding: Seed cells in 96-well plates at

to -

Treatment: Prepare serial dilutions of the derivative (0.1 µM – 100 µM).

-

Incubation: Incubate for 48 to 72 hours . Nitro-furamides often require longer incubation than standard alkylators to manifest DNA damage-induced apoptosis.

-

Readout: Add MTT (0.5 mg/mL), incubate 4h, dissolve formazan in DMSO, and read Absorbance at 570 nm.

Data Analysis: Calculate % Cell Viability and derive IC50 using non-linear regression (Sigmoidal dose-response).

| Compound Class | R-Group Substituent | Predicted IC50 (MCF-7) | Notes |

| Series A | Phenyl (Unsubstituted) | 15 - 25 µM | Baseline activity. |

| Series B | 4-Nitro-Phenyl | 2 - 5 µM | Increased bioreduction potential. |

| Series C | Pyridyl / Heterocycle | 5 - 10 µM | Improved solubility; potential lysosomal trapping. |

Protocol B: Hypoxia Selectivity Assay

Purpose: Determine the Hypoxia Cytotoxicity Ratio (HCR) to validate the bioreductive mechanism.[1]

Equipment:

-

Anaerobic Jar (e.g., GasPak system) or Hypoxia Chamber (

).[1]

Workflow:

-

Dual Plating: Prepare two identical 96-well plates as in Protocol A.

-

Hypoxic Induction:

-

Place Plate 1 in the hypoxia chamber for 4 hours prior to drug addition to equilibrate media.

-

Keep Plate 2 in standard incubator (

).[1]

-

-

Drug Addition: Rapidly add drug dilutions to Plate 1 (minimize air exposure) and return to hypoxia. Add to Plate 2 normally.

-

Exposure: Incubate both plates for 4 hours (pulse exposure) or 24 hours (continuous).

-

Recovery: Remove Plate 1 from hypoxia. Wash both plates and replace with fresh drug-free media. Incubate both in normoxia for an additional 48 hours.

-

Calculation:

[1]-

Target HCR: > 5.0 indicates significant hypoxia selectivity.

-

Protocol C: ROS Generation Analysis (DCFH-DA)

Purpose: Confirm oxidative stress as a driver of apoptosis.[1]

-

Staining: Seed cells in 6-well plates. Treat with IC50 concentration of nitro-furamide for 6, 12, and 24 hours.[1]

-

Probe Loading: Wash cells with PBS. Add 10 µM DCFH-DA (2',7'-Dichlorofluorescin diacetate) in serum-free media.[1] Incubate 30 min at 37°C in the dark.

-

Harvest: Trypsinize cells and wash twice with cold PBS.

-

Flow Cytometry: Analyze immediately on FL1 channel (FITC).[1]

-

Expectation: A right-shift in fluorescence intensity indicates ROS generation (conversion of non-fluorescent DCFH to fluorescent DCF).

-

Screening Workflow Visualization

The following diagram illustrates the decision matrix for advancing a nitro-furamide derivative from synthesis to mechanistic validation.

Figure 2: Experimental screening cascade for nitro-furamide candidates.

References

-

Nelson, E. A., et al. (2008).[1] "Nifuroxazide inhibits survival of multiple myeloma cells by directly inhibiting STAT3." Blood, 112(13), 5095-5102.[1]

-

Sarvi, S., et al. (2018).[1][2] "ALDH1 Bio-activates Nifuroxazide to Eradicate ALDH(High) Melanoma-Initiating Cells."[1] Cell Chemical Biology, 25(12), 1456-1469.[1]

-

Wilson, W. R., & Hay, M. P. (2011).[1] "Targeting hypoxia in cancer therapy." Nature Reviews Cancer, 11(6), 393-410.[1]

-

Zhu, X., et al. (2015).[1] "Synthesis and biological evaluation of novel 5-nitrofuran-2-yl derivatives as potential antitumor agents." European Journal of Medicinal Chemistry, 96, 196-208.[1]

-

Tavolari, S., et al. (2019).[1] "Nifuroxazide affects stemness and alters the metabolic profile of pancreatic cancer cells." Journal of Experimental & Clinical Cancer Research, 38, Article number: 181.[1] [1]

Technical Guide: Optimizing Solubility and Stability of N-(2-methoxy-4-nitrophenyl)-2-furamide in DMSO for Cellular Applications

[1][2]

Abstract & Compound Profile

N-(2-methoxy-4-nitrophenyl)-2-furamide is a lipophilic, nitro-aromatic amide often utilized in small molecule screening libraries for antimicrobial or antineoplastic activity.[1] Like many nitro-functionalized scaffolds, its utility in biological assays is frequently compromised by poor aqueous solubility and precipitation upon dilution into culture media.[1][2]

This guide provides a standardized, self-validating protocol for solubilizing this compound in Dimethyl Sulfoxide (DMSO) and managing its transition into aqueous buffers. By following these steps, researchers can ensure consistent effective concentrations (

Physicochemical Profile

| Property | Characteristic | Implication for Assays |

| Core Structure | Furan-2-carboxamide linked to nitro-anisole | Moderate Lipophilicity (LogP ~2.0 - 2.[1][2]5) |

| Key Functional Groups | Nitro ( | Potential for enzymatic reduction; H-bond acceptor |

| Solubility (DMSO) | High (>50 mM typical) | Suitable for high-concentration master stocks |

| Solubility (Aqueous) | Low (<100 | High Risk of crashing out at >1% DMSO |

| Stability | Light-sensitive (Nitro group) | Protect from direct light; use amber vials |

Protocol 1: Preparation of Master Stock Solutions

Objective: Create a stable, homogenous 50 mM Master Stock solution.

Materials

-

Compound: N-(2-methoxy-4-nitrophenyl)-2-furamide (Solid, >98% purity).

-

Solvent: Anhydrous DMSO (Sigma-Aldrich/Merck, Cell Culture Grade,

99.9%).[2] -

Container: Amber glass vial (borosilicate) with PTFE-lined cap.[1][2] Do not use polystyrene.

Step-by-Step Methodology

-

Gravimetric Analysis: Weigh approximately 5–10 mg of the solid compound into the amber vial. Record the exact mass (

) in mg.-

Note: Avoid weighing <2 mg to minimize balance error.

-

-

Volume Calculation: Calculate the volume of DMSO (

) required to achieve 50 mM concentration using the formula:-

Molecular Weight (MW): ~262.22 g/mol (Verify specific batch MW).[3]

-

-

Solvent Addition: Add the calculated volume of Anhydrous DMSO.

-

Dissolution Mechanics:

-

Vortex: 30 seconds at medium speed.

-

Sonication: If visible particles remain, sonicate in a water bath at 37°C for 5 minutes. Avoid prolonged sonication which generates heat and degradation.

-

-

Visual QC: Inspect against a light source. The solution must be perfectly clear and yellow/orange (typical for nitro compounds). Any turbidity indicates incomplete solubilization.

Visualization: Solubilization Workflow

Figure 1: Logical workflow for the preparation of Master Stock solutions, emphasizing the critical Quality Control (QC) step.

Protocol 2: Serial Dilution & Aqueous Transition[1]

Objective: Dilute Master Stock into cell culture media without precipitation while maintaining DMSO tolerance (<0.5%).

The "1000x" Rule: For lipophilic compounds, it is best practice to prepare a working stock at 1000x the final assay concentration in 100% DMSO, then perform a single 1:1000 dilution into media.[2]

Dilution Scheme (Example for 50 M Final Assay Concentration)

| Step | Source Solution | Solvent | Volume Transfer | Final Conc.[2] | DMSO % |

| 1 | Master Stock (50 mM) | 100% DMSO | - | 50 mM | 100% |

| 2 | Master Stock | 100% DMSO | 10 | 500 | 100% |

| 3 | Step 2 Solution | Culture Media | 1 | 0.5 | 0.1% |

-

Critical Step: When adding the DMSO stock to media (Step 3), inject the DMSO sub-surface into the media while vortexing or swirling rapidly.[2] Do not drop it on top, as this creates a local high-concentration interface where the compound will crash out.

Application Note: Cellular Mechanism & DMSO Tolerance

DMSO Toxicity Thresholds

Different cell lines exhibit varying sensitivities to DMSO.[2]

-

Robust Lines (e.g., HeLa, HEK293): Tolerate up to 0.5% - 1.0% DMSO for 24-48h.[1][2]

-

Sensitive Lines (e.g., Primary Neurons, Stem Cells): Keep DMSO < 0.1%.[2]

-

Control: Always include a "Vehicle Control" (DMSO only) matched exactly to the experimental DMSO concentration.

Mechanistic Context: Nitro-Aromatic Bioactivation

N-(2-methoxy-4-nitrophenyl)-2-furamide belongs to a class of compounds often investigated as "hypoxia-activated prodrugs" or antimicrobials.[1][2] The nitro group is a key pharmacophore.[2][4] In cellular assays, the compound enters via passive diffusion and may be metabolized by intracellular nitroreductases.

Visualization: Cellular Uptake & Bioactivation Pathway[1]

Figure 2: Proposed cellular uptake and bioactivation pathway.[1][2] Nitro-aromatic compounds typically undergo reduction by nitroreductases (NTRs) to generate reactive intermediates that exert biological effects.[1][2]

Troubleshooting & Self-Validation

Problem: Precipitation observed in cell media.

-

Cause: Compound concentration exceeds aqueous solubility limit (likely >50-100

M) or poor mixing technique.[1][2] -

Solution:

-

Reduce Final Concentration.

-

Warm the Media: Pre-warm culture media to 37°C before adding the compound.

-

Intermediate Dilution: Use an intermediate step with 50% DMSO/50% Water before moving to 100% media (only if compound is stable in water).[2]

-

Problem: Cytotoxicity in Vehicle Control.

-

Cause: DMSO concentration is too high for the specific cell line.

-

Solution: Lower maximum DMSO to 0.1%. Ensure the DMSO used is "Cell Culture Grade" (sterile filtered, hybridoma tested).

References

-

Way, L. (2023). DMSO Solubility Data and Handling Guidelines. Gaylord Chemical Company.[5] [Link]

-

Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier Science. [Link]

-

PubChem. (2023).[2] Compound Summary: Nitro-aromatic derivatives. National Library of Medicine. [Link]

Sources

- 1. N-(2-Methoxyphenyl)-2-furamide|BLD Pharm [bldpharm.com]

- 2. 2-Methoxy-4-nitrophenol | C7H7NO4 | CID 76738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Compound N-(4-methoxy-2-nitrophenyl)furan-2-carboxamide - Chemdiv [chemdiv.com]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

Application and Protocol Guide for the Evaluation of N-(2-methoxy-4-nitrophenyl)-2-furamide as a Fatty Acid Amide Hydrolase (FAAH) Inhibitor

Abstract

This comprehensive guide provides a detailed framework for the screening and characterization of N-(2-methoxy-4-nitrophenyl)-2-furamide as a potential inhibitor of Fatty Acid Amide Hydrolase (FAAH). FAAH is a key serine hydrolase responsible for the degradation of endocannabinoids, such as anandamide, making it a significant therapeutic target for a range of neurological and inflammatory disorders.[1][2][3] This document outlines the scientific rationale, step-by-step protocols for in vitro enzymatic assays and subsequent cell-based validation, and a strategy for interpreting the resulting data. The methodologies are designed for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents targeting the endocannabinoid system.

Introduction: The Rationale for Targeting FAAH

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a multitude of physiological processes, including pain perception, mood, and inflammation.[1][4] Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a pivotal role in the ECS by terminating the signaling of N-arachidonoylethanolamine (anandamide, AEA) and other related fatty acid amides through hydrolysis.[2][3][5] By breaking down these signaling lipids, FAAH effectively diminishes their biological activity.

Inhibition of FAAH presents a compelling therapeutic strategy. By blocking FAAH activity, the endogenous levels of anandamide and other beneficial fatty acid amides are elevated, prolonging their signaling at cannabinoid receptors (CB1 and CB2) and other targets.[1][6][7] This indirect modulation of the ECS is hypothesized to offer therapeutic benefits for conditions such as chronic pain, anxiety disorders, and neurodegenerative diseases, potentially avoiding the undesirable psychotropic side effects associated with direct CB1 receptor agonists.[2][8][9]

N-(2-methoxy-4-nitrophenyl)-2-furamide is a novel small molecule whose structural features warrant investigation as a potential FAAH inhibitor. The presence of an amide linkage and aromatic rings suggests it may interact with the active site of FAAH. This guide provides the necessary protocols to systematically evaluate its inhibitory potential.

The FAAH Catalytic Mechanism: A Target for Inhibition

FAAH belongs to the amidase signature family of serine hydrolases and utilizes an atypical Ser-Ser-Lys catalytic triad (Ser241, Ser217, Lys142) for its enzymatic activity.[10][11] The catalytic cycle, a target for various inhibitor classes, proceeds as follows:

-

Substrate Binding: The fatty acid amide substrate enters the enzyme's active site.

-

Nucleophilic Attack: The catalytic serine (Ser241) performs a nucleophilic attack on the carbonyl carbon of the substrate's amide bond.

-

Formation of Tetrahedral Intermediate: This attack forms an unstable tetrahedral intermediate.

-

Acylation: The intermediate collapses, leading to the acylation of Ser241 and the release of the amine portion of the substrate (e.g., ethanolamine).

-

Deacylation: A water molecule, activated by the catalytic triad, hydrolyzes the acyl-enzyme intermediate, releasing the fatty acid (e.g., arachidonic acid) and regenerating the active enzyme.

Inhibitors can target this mechanism through reversible or irreversible interactions, such as covalent modification of the catalytic serine.[10][12]

Sources

- 1. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]

- 2. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty acid amide hydrolase: a gate-keeper of the endocannabinoid system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Endocannabinoid signaling and the role of FAAH and MAGL fact sheet [bms.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]

- 7. annualreviews.org [annualreviews.org]

- 8. mdpi.com [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

- 10. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploring FAAH Inhibitors: Pipeline Overview and Future Directions [delveinsight.com]

- 12. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing N-(2-methoxy-4-nitrophenyl)-2-furamide Synthesis

Status: Operational Subject: Yield Optimization for Deactivated Aniline Coupling Ticket ID: CHEM-SUP-8821[1]

System Overview: The Chemical Challenge

You are encountering low yields because your nucleophile, 2-methoxy-4-nitroaniline , is chemically compromised.[1] This is not a standard amide coupling; it is a battle against electronic deactivation and steric hindrance.[1][2]

-

Electronic Deactivation: The nitro group (

) at the para position is a strong electron-withdrawing group (EWG).[1] Through resonance and induction, it pulls electron density away from the amine nitrogen, rendering it a poor nucleophile. -

Steric Hindrance: The methoxy group (

) at the ortho position creates a physical barrier, making it difficult for the electrophile to approach the amine nitrogen.

The Solution: You cannot rely on passive kinetics. You must drive the reaction using a hyper-active electrophile (Acid Chloride) and a hyper-nucleophilic catalyst (DMAP) under thermal stress.[1]

Reaction Pathway Visualization

Caption: The DMAP catalyst attacks the acid chloride first, forming a highly reactive N-acylpyridinium intermediate that transfers the furoyl group to the deactivated amine.

Knowledge Base (Troubleshooting Q&A)

Q1: I am using EDC/HOBt or HATU, but the reaction is incomplete. Why?

A: Standard peptide coupling reagents (EDC, HATU) are often insufficient for electron-deficient anilines. They generate an active ester that is reactive enough for alkyl amines but often too slow for a nitroaniline.[1]

Fix: Switch to 2-furoyl chloride . If you must use the acid, convert it to the acid chloride in situ using Thionyl Chloride (

Q2: My reaction turns black/tarry when I heat it.

A: This indicates decomposition, likely due to oxidative stress or polymerization of the furan ring, which is acid-sensitive.[1] Fix:

-

Ensure you are using an inert atmosphere (Nitrogen or Argon).

-

Do not overheat.[1] If using Toluene, keep the bath at 80-90°C, not a rolling boil (110°C).

-

Add the acid chloride slowly (dropwise) to the amine solution to prevent localized high concentrations.

Q3: I see a precipitate, but it's not my product. What is it?

A: It is likely the hydrochloride salt of your base (Pyridine-HCl or Triethylamine-HCl).[1] Fix: This is normal. Do not filter it out during the reaction. It will be removed during the aqueous workup (water wash).

Standard Operating Procedure (SOP): The "Golden Batch" Protocol

This protocol is designed to force the reaction to completion using the Acid Chloride/DMAP method.

Reagents:

-

Substrate: 2-methoxy-4-nitroaniline (1.0 equiv)

-

Reagent: 2-furoyl chloride (1.2 - 1.5 equiv)[1]

-

Base: Pyridine (2.0 equiv) OR Triethylamine (2.0 equiv)

-

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 - 0.2 equiv)[1]

-

Solvent: Anhydrous THF (Tetrahydrofuran) or DCM (Dichloromethane). Note: Use Toluene for higher temperature reflux if THF fails.

Step-by-Step Protocol:

-

Preparation: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a rubber septum. Purge with Nitrogen/Argon.[1]

-

Dissolution: Add 2-methoxy-4-nitroaniline (1.0 eq), DMAP (0.1 eq), and Triethylamine (2.0 eq) to the flask. Dissolve in anhydrous THF (approx. 0.2 M concentration).[3]

-

Activation: Cool the solution to 0°C (ice bath).

-

Addition: Add 2-furoyl chloride (1.2 eq) dropwise via syringe. Reason: Controls exotherm and prevents side reactions.[3]

-

Reaction: Remove the ice bath and let the reaction warm to Room Temperature (RT).

-

Checkpoint: Monitor by TLC after 2 hours.

-

Intervention: If starting material remains after 4 hours, heat the reaction to 60°C (reflux) overnight. The deactivated amine often requires this thermal energy to overcome the activation barrier.

-

-

Quench: Once complete, cool to RT and add a small amount of water to quench unreacted acid chloride.

Troubleshooting Matrix

| Symptom | Probable Cause | Corrective Action |

| Low Yield (<30%) | Nucleophile is too weak (Deactivated).[1] | Add DMAP (10-20 mol%).[1] Heat to reflux.[1] Ensure solvent is anhydrous .[1] |

| Starting Material Remains | Hydrolysis of Acid Chloride.[1] | Check solvent quality.[1] Acid chlorides degrade in moist solvents.[1] Use fresh bottle or distill reagents.[1] |

| Product is Oily/Impure | Residual Pyridine/DMAP.[1] | Perform a rigorous acid wash (1M HCl) during workup to protonate and remove organic bases. |

| Furan Ring Decomposition | Acid sensitivity or Oxidation.[1] | Use Triethylamine instead of Pyridine to scavenge HCl faster.[1] Keep under inert gas. |

Workup & Purification Logic

Isolating the product from the unreacted amine and catalyst is critical. The nitroaniline starting material is often yellow/orange and can co-elute with the product.

Caption: The acid wash step is the most critical for removing the DMAP catalyst and any unreacted aniline.[1]

Purification Tips

-

Recrystallization: This product is likely a solid.[1][4] Recrystallization from Ethanol or an Ethyl Acetate/Hexane mixture is superior to column chromatography for removing trace colored impurities.[1]

-

TLC Visualization: The product will likely be UV active. The starting nitroaniline is naturally yellow/orange; the product may be a paler yellow or white solid.

References

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][5][6] Tetrahedron, 61(46), 10827-10852. Link

- Grounding: Comprehensive review of amide coupling, establishing the superiority of acid chlorides for difficult amines.

-